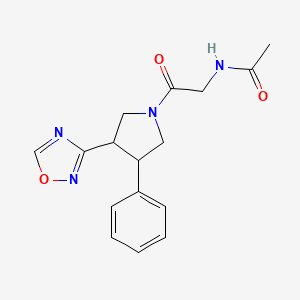

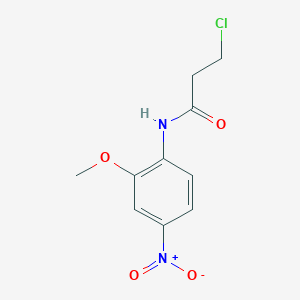

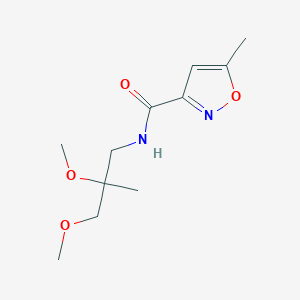

![molecular formula C13H15N3OS B2529199 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034259-40-8](/img/structure/B2529199.png)

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a heterocyclic compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyridinecarboxamides and tetrahydrobenzo[b]thiophene carboxamides, which are known for their biological activities, including antiallergic and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the use of name reactions and one-pot synthesis methods. For instance, the Biginelli reaction is mentioned as a method for synthesizing pyrimidine derivatives, which involves aldehydes, diketo compounds, and urea or thiourea in an acidic medium . Although the exact synthesis of 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, revealing its crystallization in the monoclinic space group and the presence of intra and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide. However, the chemical reactivity of similar compounds can be inferred from their functional groups and the presence of reactive sites such as the pyridine nitrogen and the amide linkage .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed, including their purification by column chromatography and characterization by spectroscopic techniques. These properties are essential for the identification, purity assessment, and further application of the compounds in biological studies .

Scientific Research Applications

Heterocyclic Synthesis

This compound is part of a broader class of chemicals that play a crucial role in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry due to their diverse biological activities. The synthesis process often involves the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing significantly to the development of novel therapeutic agents. These synthetic routes offer a plethora of options for creating compounds with potential antimicrobial, anticancer, and anti-inflammatory properties, among others (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antibacterial Activity

The compound's derivatives have been explored for antibacterial activities, showing moderate to good efficacy against a range of Gram-positive and Gram-negative bacteria. This highlights its potential as a starting point for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. The specific structure-activity relationships derived from these studies can guide the optimization of antibacterial agents (Panda, Karmakar, & Jena, 2011).

Anticancer Research

Research into the compound's derivatives has also indicated potential anticancer activities, with studies showing effects on various cancer cell lines. These findings are crucial for the ongoing search for more effective and safer cancer treatments. The structural variability and biological efficacy observed among the synthesized derivatives suggest that these compounds could serve as valuable scaffolds for the development of novel anticancer therapies (Rao, Rao, & Prasad, 2018).

properties

IUPAC Name |

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2,4,6,8,10H,3,5,7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDGMKMXOBIZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

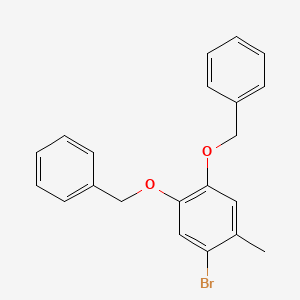

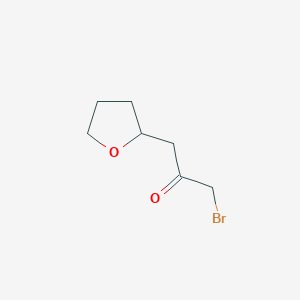

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

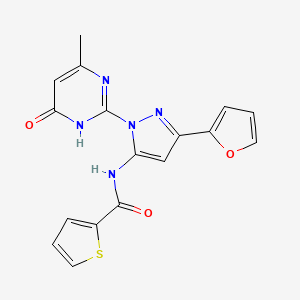

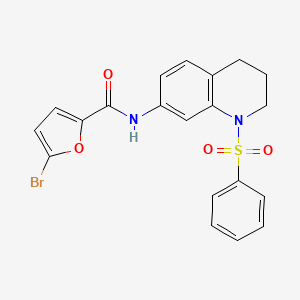

![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)

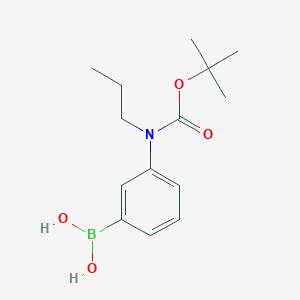

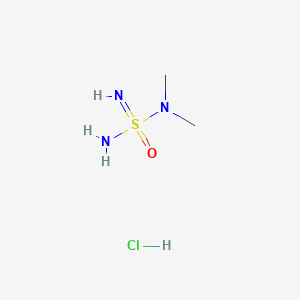

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)

![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)